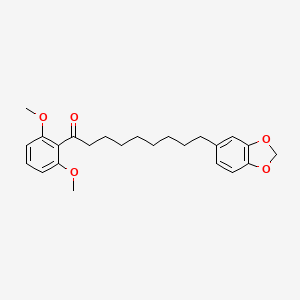
3,3-Dichlorobutan-2-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichlorobutan-2-yl ethyl carbonate is an organic compound with the molecular formula C7H12Cl2O3 . It is a derivative of butanol and ethyl carbonate, characterized by the presence of two chlorine atoms at the third carbon position of the butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate typically involves the reaction of 3,3-dichlorobutan-2-ol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,3-Dichlorobutan-2-ol+Ethyl chloroformate→3,3-Dichlorobutan-2-yl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichlorobutan-2-yl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: In the presence of water, the compound can hydrolyze to produce 3,3-dichlorobutan-2-ol and ethyl carbonate.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: 3-Hydroxybutan-2-yl ethyl carbonate.
Hydrolysis: 3,3-Dichlorobutan-2-ol and ethyl carbonate.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
3,3-Dichlorobutan-2-yl ethyl carbonate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-Dichlorobutan-2-yl ethyl carbonate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and oxidation, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorobutan-2-ol: A precursor in the synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate.
Ethyl chloroformate: A reagent used in the synthesis of the compound.
3-Hydroxybutan-2-yl ethyl carbonate: A product formed from the nucleophilic substitution of this compound.
Uniqueness
This compound is unique due to the presence of two chlorine atoms at the third carbon position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Properties
CAS No. |
115395-68-1 |
|---|---|
Molecular Formula |
C7H12Cl2O3 |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
3,3-dichlorobutan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H12Cl2O3/c1-4-11-6(10)12-5(2)7(3,8)9/h5H,4H2,1-3H3 |
InChI Key |
ZXFQFBQVMUPNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C)C(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


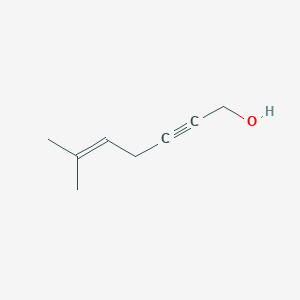

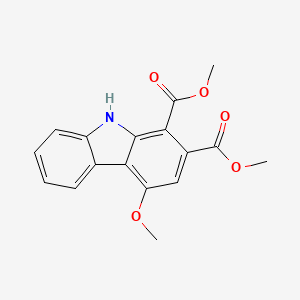

![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
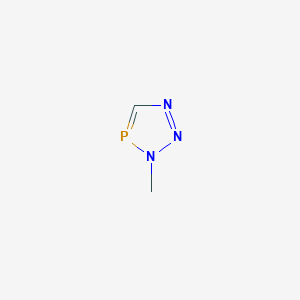
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
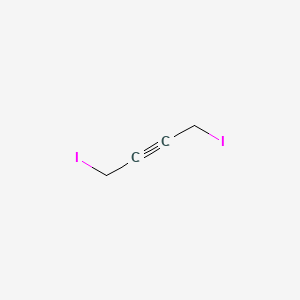
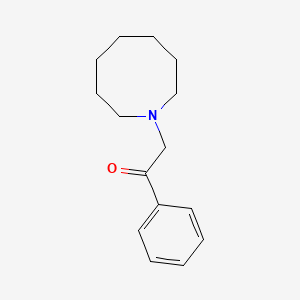
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)

